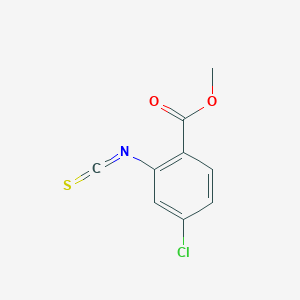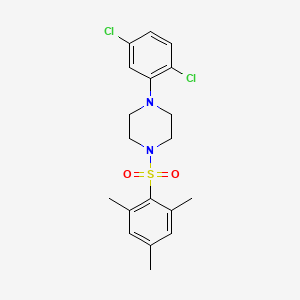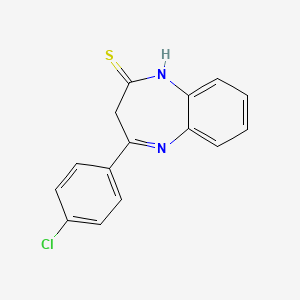
4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione, commonly referred to as 4-CPBT, is an organic compound with a variety of applications in scientific research. This compound belongs to the benzodiazepine class of drugs, and its structure is characterized by a fused benzene ring and a diazepine ring. 4-CPBT is a useful tool for scientists due to its wide range of applications, including synthesis, research, and mechanism of action.
作用機序
The mechanism of action of 4-CPBT is similar to that of other benzodiazepines. 4-CPBT binds to the benzodiazepine receptor, which is located on the surface of neurons in the central nervous system. This binding activates the receptor, resulting in the release of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter, which reduces the activity of neurons and has a calming effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPBT are dependent on the concentration of the compound. At low concentrations, 4-CPBT has a sedative effect, resulting in relaxation and drowsiness. At higher concentrations, 4-CPBT has an anxiolytic effect, reducing anxiety and fear. Additionally, 4-CPBT has been shown to have anticonvulsant, muscle relaxant, and anticonvulsant effects.
実験室実験の利点と制限
The advantages of using 4-CPBT in lab experiments include its low cost, high purity, and easy availability. Additionally, 4-CPBT is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-CPBT in lab experiments. For example, 4-CPBT is a relatively weak compound, and its effects may not be as pronounced as those of other benzodiazepines. Additionally, 4-CPBT has a relatively short half-life, so it may not be suitable for long-term experiments.
将来の方向性
The potential future directions for 4-CPBT include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of 4-CPBT and its potential applications in the pharmaceutical industry could be beneficial. Finally, further research into the potential toxicity of 4-CPBT and its long-term effects could help to ensure its safe use in laboratory experiments.
合成法
4-CPBT can be synthesized from a variety of starting materials. The most common method is the reaction of 4-chlorophenol with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium hydroxide. This reaction produces the desired product in high yields. Other methods for the synthesis of 4-CPBT include the reaction of 4-chlorophenol with 1,3-dichloro-5,5-dimethylhydantoin in the presence of potassium hydroxide, as well as the reaction of 4-chlorophenol with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium hydroxide and acetic acid.
科学的研究の応用
4-CPBT has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals and other compounds, including benzodiazepines, barbiturates, and other benzodiazepine derivatives. It has also been used to study the mechanism of action of benzodiazepines, as well as to study the biochemical and physiological effects of these compounds. Additionally, 4-CPBT has been used as a model compound to study the effects of different environmental conditions on the structure and stability of benzodiazepines.
特性
IUPAC Name |
4-(4-chlorophenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJVQYNIAKXARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)
![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)
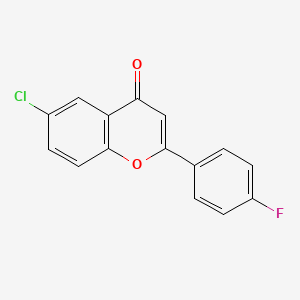
![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)

![1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B6429733.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)

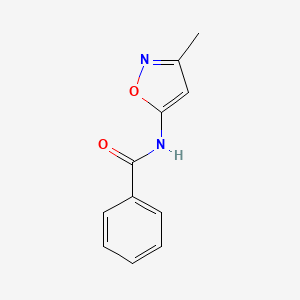
![2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6429756.png)
